molecular formula C25H23N3O4S B11241989 N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241989
M. Wt: 461.5 g/mol
InChI Key: FBQNHWXFKZJYFM-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an allylcarbamoyl group, a dibenzo-thiazine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo-thiazine core and the introduction of the allylcarbamoyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Dibenzo-thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allylcarbamoyl Group: This can be achieved through nucleophilic substitution reactions, where an allyl group is introduced to the carbamoyl moiety.

    Formation of the Carboxamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Carbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
  • N-[2-(Methylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

N-[2-(Allylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the allylcarbamoyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-[2-(prop-2-enylcarbamoyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-4-13-26-25(30)19-10-5-7-11-21(19)27-24(29)17-14-16(2)23-20(15-17)18-9-6-8-12-22(18)33(31,32)28(23)3/h4-12,14-15H,1,13H2,2-3H3,(H,26,30)(H,27,29)

InChI Key

FBQNHWXFKZJYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NCC=C

Origin of Product

United States

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